molecular formula C8H12N2O4S B2620992 2,5-Dimethoxybenzenesulfonohydrazide CAS No. 19116-91-7

2,5-Dimethoxybenzenesulfonohydrazide

Cat. No.: B2620992
CAS No.: 19116-91-7
M. Wt: 232.25
InChI Key: LSLFTOQPOSELNO-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzenesulfonohydrazide is an organic compound with the molecular formula C8H12N2O4S. It is a derivative of benzenesulfonohydrazide, where two methoxy groups are attached to the benzene ring at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxybenzenesulfonohydrazide typically involves the reaction of arylsulfonyl chloride with hydrazine hydrate. The general procedure includes dissolving 1 mmol of arylsulfonyl chloride in 10 ml of tetrahydrofuran (THF) and adding 1.1 mmol of hydrazine hydrate dropwise at 0-5°C with stirring. After stirring for 1-2 hours at room temperature, 20 ml of water is added, and the precipitate is filtered, dried, and crystallized .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxybenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2,5-Dimethoxybenzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes or proteins, affecting their function and activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzenesulfonohydrazide
  • 3,5-Dimethoxybenzenesulfonohydrazide
  • 2,5-Dimethoxybenzenesulfonamide

Comparison: Compared to its similar compounds, 2,5-Dimethoxybenzenesulfonohydrazide is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and applications, making it distinct in its utility and effectiveness in various research and industrial contexts .

Properties

IUPAC Name

2,5-dimethoxybenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-13-6-3-4-7(14-2)8(5-6)15(11,12)10-9/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLFTOQPOSELNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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